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Scientific databases primarily describe 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid as a chemical compound. Suppliers offer the compound for purchase, often without specifying its use in research [, , ].
The structure of 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid contains functional groups that might be of interest for researchers in medicinal chemistry or materials science. The presence of the carboxylic acid group suggests potential applications in drug design or polymer chemistry. The aromatic amine group could allow for further functionalization and tailoring of the molecule's properties. However, specific research efforts utilizing 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid haven't been documented in scientific literature.
3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound characterized by its unique molecular structure, which includes an oxazole ring fused with an aromatic amine. Its molecular formula is C10H8N2O3, and it has a molecular weight of approximately 204.18 g/mol. The compound features both carboxylic acid and amine functional groups, which contribute to its reactivity and potential biological activity .
The chemical reactivity of 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid can be attributed to the presence of its functional groups. Key reactions include:
Research indicates that 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid exhibits various biological activities, including potential anti-inflammatory and anticancer properties. Its structural similarity to known pharmacophores suggests it may interact with specific biological targets, making it a candidate for further medicinal chemistry studies .
The synthesis of 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid typically involves the following steps:
3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid has potential applications in various fields:
Studies on the interactions of 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid with biological molecules are ongoing. Preliminary findings suggest that it may act as an enzyme inhibitor or modulator of receptor activity, indicating its potential role in drug development. Further research is required to elucidate the specific mechanisms of action and target interactions .
Several compounds share structural similarities with 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 3-(4-Aminophenyl)-isoxazole-5-carboxylic acid | Isoxazole derivative | Similar amine and carboxylic functionalities |
| Ethyl 3-(4-Aminophenyl)-isoxazole-5-carboxylate | Ester derivative | Contains an ethyl ester group enhancing solubility |
| Methyl 5-(4-Aminophenyl)isoxazole-3-carboxylate | Methyl ester derivative | Different position of carboxylic functionality |
| 3-Phenylisoxazole-5-carboxylic acid | Isoxazole derivative | Lacks the amino group but shares similar reactivity |
These compounds highlight the unique positioning of functional groups in 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid that may influence its biological activity and chemical reactivity compared to its analogs .